3,5-Dimethyl-1,2,4-oxadiazole

描述

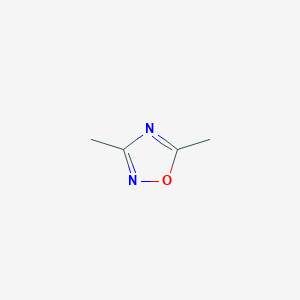

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,5-dimethyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c1-3-5-4(2)7-6-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJOAIYFUCQZAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513347 | |

| Record name | 3,5-Dimethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10403-80-2 | |

| Record name | 3,5-Dimethyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Dimethyl 1,2,4 Oxadiazole and Analogous 1,2,4 Oxadiazoles

Classical Approaches to 1,2,4-Oxadiazole (B8745197) Ring Formation

The traditional and most widely employed methods for the synthesis of the 1,2,4-oxadiazole ring system can be broadly categorized into two main strategies. The first, a [4+1] approach, involves the reaction of an amidoxime (B1450833) with a carboxylic acid or its derivatives. chim.it The second is a [3+2] cycloaddition reaction between a nitrile N-oxide and a nitrile. chim.it

The reaction of amidoximes with various acylating agents is a robust and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net This pathway involves an initial O-acylation of the amidoxime, followed by a cyclodehydration step to form the heterocyclic ring. nih.gov In the context of synthesizing 3,5-dimethyl-1,2,4-oxadiazole, acetamidoxime (B1239325) serves as the key precursor, providing the N-C-N-O fragment of the resulting ring.

The acylation of amidoximes with acyl chlorides or anhydrides is a direct and frequently utilized method for the synthesis of 1,2,4-oxadiazoles. ijper.org For the synthesis of this compound, acetamidoxime is reacted with either acetyl chloride or acetic anhydride (B1165640). This reaction typically proceeds in two stages: the formation of an O-acylamidoxime intermediate, which then undergoes cyclization to the 1,2,4-oxadiazole. mdpi.com The cyclization step often requires thermal conditions or the presence of a base. nih.gov

The general reaction is illustrated in the scheme below:

Step 1 (O-Acylation): Acetamidoxime reacts with acetyl chloride or acetic anhydride to form O-acetylacetamidoxime.

Step 2 (Cyclodehydration): The intermediate undergoes thermal or base-catalyzed cyclization to yield this compound.

| Reactant 1 | Reactant 2 | Product | Conditions | Yield (%) |

| Acetamidoxime | Acetyl Chloride | This compound | Pyridine, heat | Moderate to High |

| Acetamidoxime | Acetic Anhydride | This compound | Reflux | Good |

A more direct, one-pot approach involves the reaction of an amidoxime with a carboxylic acid, often facilitated by a coupling agent to activate the carboxylic acid. chim.it This method circumvents the need to handle acyl chlorides or anhydrides.

Amidoxime-Based Cyclization Reactions

Cyclization of Amidoximes with Carboxylic Acids and Their Derivatives

Utilization of Esters (e.g., Vinyl or Allyl Acetates) for this compound Synthesis

The condensation of amidoximes with esters provides another route to 1,2,4-oxadiazoles. researchgate.net For the synthesis of this compound, acetamidoxime can be reacted with an acetic acid ester. The reaction often requires basic conditions, with superbase systems like MOH/DMSO (where M = Na, K) enabling the reaction to proceed at room temperature. researchgate.net While various esters can be used, vinyl and allyl acetates are of particular interest due to the reactivity of the leaving group.

| Amidoxime | Ester | Base/Solvent | Product |

| Acetamidoxime | Ethyl Acetate | NaOH/DMSO | This compound |

| Acetamidoxime | Vinyl Acetate | Base | This compound |

Carboxylic Acid Activation Strategies (e.g., EDC, DCC, CDI, TBTU, Burgess Reagent)

To facilitate the reaction between an amidoxime and a carboxylic acid, various coupling reagents are employed to activate the carboxyl group, forming a more reactive intermediate in situ. chim.it This approach is widely used in the synthesis of a diverse range of 1,2,4-oxadiazoles. For the synthesis of this compound, acetamidoxime would be reacted with acetic acid in the presence of one of these activating agents.

Commonly used activating agents include:

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide (B86325) that facilitates the formation of an O-acylisourea intermediate, which is then readily attacked by the amidoxime. researchgate.net

DCC (N,N'-Dicyclohexylcarbodiimide): Similar to EDC, but the byproduct, dicyclohexylurea, is insoluble in most organic solvents, which can simplify purification. chim.it

CDI (1,1'-Carbonyldiimidazole): This reagent activates the carboxylic acid by forming a highly reactive acyl-imidazole intermediate. nih.govmdpi.com CDI has been used for the parallel synthesis of 1,2,4-oxadiazoles, offering a straightforward purification process. nih.gov

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate): A highly efficient coupling reagent that rapidly activates carboxylic acids. luxembourg-bio.commdpi.com

Burgess Reagent ([Methoxycarbonylsulfamoyl]triethylammonium hydroxide (B78521), inner salt): This reagent is a mild and selective dehydrating agent that can promote the cyclodehydration of the O-acylamidoxime intermediate. nih.govatlanchimpharma.comeburon-organics.com

| Activating Agent | Description |

| EDC | Water-soluble carbodiimide for in situ activation of carboxylic acids. researchgate.net |

| DCC | Forms an insoluble urea (B33335) byproduct, facilitating purification. chim.it |

| CDI | Forms a reactive acyl-imidazole intermediate. nih.govmdpi.com |

| TBTU | Efficient uronium-based coupling agent. luxembourg-bio.commdpi.com |

| Burgess Reagent | Mild dehydrating agent for cyclization. nih.govatlanchimpharma.comeburon-organics.com |

An alternative to the amidoxime-based methods is the 1,3-dipolar cycloaddition of a nitrile N-oxide to a nitrile. wikipedia.org This [3+2] cycloaddition reaction directly forms the 1,2,4-oxadiazole ring. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of acetonitrile (B52724) N-oxide with acetonitrile.

Nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation, or from hydroximoyl chlorides by dehydrochlorination. thieme-connect.com The reaction can be represented as follows:

CH₃-C≡N⁺-O⁻ (Acetonitrile N-oxide) + CH₃-C≡N (Acetonitrile) → this compound

While this method is conceptually straightforward, the reactivity of the nitrile triple bond can be low, and side reactions such as the dimerization of the nitrile oxide can occur. nih.gov However, this approach remains a valuable tool in the synthesis of 1,2,4-oxadiazoles. ias.ac.in

| Dipole | Dipolarophile | Product |

| Acetonitrile N-oxide | Acetonitrile | This compound |

Contemporary and Sustainable Synthetic Strategies for 1,2,4-Oxadiazoles

The synthesis of 1,2,4-oxadiazoles, a class of heterocyclic compounds recognized for their utility as bioisosteres for amides and esters, has evolved significantly. nih.govnih.gov Modern methodologies prioritize efficiency, sustainability, and mild reaction conditions, moving away from traditional multi-step processes that often require harsh reagents and exhaustive refluxing. nih.govrsc.orgorganic-chemistry.org Contemporary strategies, particularly one-pot procedures and oxidative cyclizations, offer streamlined access to these valuable scaffolds. nih.govias.ac.in

One-Pot Synthetic Procedures

One-pot syntheses have become a cornerstone in the efficient construction of 1,2,4-oxadiazoles, valued for their high yields, operational simplicity, and reduced waste generation. ias.ac.innih.gov These methods circumvent the need to isolate intermediates, such as the O-acyl amidoxime, which was a difficult and time-consuming step in classical syntheses. ias.ac.inchim.it

A significant advancement in one-pot synthesis is the reaction of amidoximes with carboxylic acid esters in a superbase medium like sodium hydroxide in dimethyl sulfoxide (B87167) (NaOH/DMSO). nih.govmdpi.com This approach, developed by Baykov et al., allows for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles at room temperature, a notable improvement over methods requiring high heat. nih.govnih.gov The reaction is applicable to a wide range of alkyl, aryl, and heteroaryl amidoximes and esters. mdpi.com The use of the NaOH/DMSO system is particularly advantageous for creating 1,2,4-oxadiazoles that bear carboxylic functional groups by using dicarboxylic acid anhydrides as the acylating source. nih.gov

Table 1: Synthesis of 1,2,4-Oxadiazoles via Amidoximes and Esters in NaOH/DMSO

| Amidoxime Substituent (R¹) | Ester Substituent (R²) | Product | Yield (%) |

| 4-Methylphenyl | Methyl | 3-(4-Methylphenyl)-5-methyl-1,2,4-oxadiazole | 95 |

| 4-Methylphenyl | Phenyl | 3-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole | 92 |

| Phenyl | Methyl | 3-Phenyl-5-methyl-1,2,4-oxadiazole | 94 |

| Phenyl | Ethyl | 3-Phenyl-5-ethyl-1,2,4-oxadiazole | 90 |

This table is generated based on data reported in the literature. nih.gov

Another effective one-pot method involves the reaction of amidoximes with aldehydes in aprotic bipolar solvents, such as DMSO, often in the presence of a base like NaOH. nih.govmedsci.cnresearchgate.net This reaction typically proceeds in an open flask, utilizing atmospheric oxygen for the oxidative step. nih.govmdpi.com The process involves the initial formation of a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is then oxidized to the aromatic 1,2,4-oxadiazole. rsc.orgdntb.gov.ua This method provides a direct route to 3,5-disubstituted 1,2,4-oxadiazoles from readily available starting materials. rsc.org

A novel and powerful one-pot strategy is the tandem reaction of nitroalkenes with arenes and nitriles conducted in a superacid, specifically trifluoromethanesulfonic acid (TfOH). nih.govfigshare.comacs.org This reaction proceeds rapidly, often within 10 minutes, and produces 1,2,4-oxadiazole derivatives in yields up to 96%. nih.govnih.gov The mechanism involves the protonation of the nitroalkene in the superacid, which generates intermediate cationic species that subsequently react with the arene and nitrile nucleophiles. nih.govacs.orgacs.org While highly efficient, a limitation of this method is the requirement for starting materials that are stable in the superacidic medium. nih.gov

Table 2: Examples of 1,2,4-Oxadiazoles Synthesized via Tandem Reaction in TfOH

| Nitroalkene | Arene | Nitrile | Yield (%) |

| 1-Nitro-2-(trichloromethyl)ethene | Benzene | Acetonitrile | 65 |

| 1-Nitro-2-(trichloromethyl)ethene | Benzene | Cyclopropanecarbonitrile | 35 |

Data derived from research on tandem reactions in superacid. acs.org

An environmentally conscious approach involves the one-pot synthesis of 3,5-disubstituted 1,2,4-oxadiazoles directly from nitriles and hydroxylamine (B1172632) hydrochloride using potassium fluoride (B91410) as both a catalyst and a solid support. tandfonline.comtandfonline.com This method is often performed under solvent-free conditions, enhancing its sustainability. tandfonline.com Microwave irradiation can also be employed to accelerate this reaction. nih.govnih.gov The process is simple, utilizes aqueous workup, and provides excellent yields, making it an attractive green chemistry protocol. tandfonline.comresearchgate.net

Table 3: Potassium Fluoride-Catalyzed Synthesis of 1,2,4-Oxadiazoles

| Nitrile | Product | Yield (%) |

| Benzonitrile | 3,5-Diphenyl-1,2,4-oxadiazole | 94 |

| 4-Chlorobenzonitrile | 3,5-Bis(4-chlorophenyl)-1,2,4-oxadiazole | 92 |

| Acetonitrile | This compound | 85 |

This table presents data from one-pot syntheses using KF under solvent-free conditions. tandfonline.com

Oxidative Cyclization Methods

Oxidative cyclization represents a modern and increasingly utilized strategy for synthesizing the 1,2,4-oxadiazole ring. nih.govmdpi.com In these reactions, the heterocyclic core is formed through the oxidative coupling of N–H, O–H, or C–H bonds. mdpi.com These methods are often atom-economical and can proceed under mild conditions. rsc.org

A variety of systems have been developed to achieve this transformation. Examples include:

Copper-catalyzed cascade reactions of amidines and methylarenes. mdpi.com

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)-mediated oxidative cyclization of amidoximes. researchgate.net

N-Bromosuccinimide (NBS) or Iodine (I₂) promoted cyclization of N-benzyl amidoximes in the presence of a base. mdpi.com

Graphene oxide (GO) , acting as a metal-free carbocatalyst, can serve as both an acid catalyst and an oxidizing agent in a dual-role capacity to facilitate the cyclization. nih.govrsc.org

Electrochemical synthesis through anodic oxidation provides an environmentally benign and sustainable approach. This method generates an iminoxy radical from an N-benzyl amidoxime, which then undergoes a 1,5-hydrogen atom transfer and subsequent intramolecular cyclization. rsc.orgrsc.org This electro-oxidation process is noted for its simple operation and mild conditions. rsc.org

These oxidative methods expand the toolkit for chemists, providing diverse and sustainable pathways to functionally complex 1,2,4-oxadiazoles. mdpi.comresearchgate.net

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant tool for accelerating chemical reactions, offering advantages such as reduced reaction times, increased yields, and enhanced product purity. This technology has been successfully applied to the synthesis of 1,2,4-oxadiazole derivatives, providing a rapid and efficient alternative to conventional heating methods.

One notable approach involves a one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles utilizing microwave irradiation under solvent-free conditions. This method brings together nitriles, hydroxylamine, and Meldrum's acid, yielding the desired oxadiazoles (B1248032) in good to excellent yields, ranging from 81-98%. The process is initiated by the in-situ formation of amidoximes from nitriles and hydroxylamine, which then react with Meldrum's acid under microwave heating to form the 1,2,4-oxadiazole ring. This technique is lauded for its efficiency, straightforward procedure, and avoidance of toxic reagents.

Another efficient microwave-assisted method employs polymer-supported reagents. For instance, the coupling of carboxylic acids and amidoximes can be achieved using polymer-supported carbodiimide (PS-Carbodiimide) and 1-hydroxybenzotriazole (B26582) (HOBt) under microwave heating at 150 °C for 15 minutes, resulting in high yields of the corresponding 1,2,4-oxadiazoles, often exceeding 85%. This one-pot, two-step reaction is versatile, accommodating a variety of alkyl and aryl carboxylic acids and amidoximes.

Furthermore, the synthesis of (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles has been developed using a silica-supported system under microwave irradiation. In this procedure, the reaction intermediates are adsorbed onto silica (B1680970) gel, and the subsequent cyclization is carried out in a microwave reactor, which significantly simplifies the work-up process.

The following table summarizes representative examples of microwave-assisted synthesis of 1,2,4-oxadiazole derivatives.

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitriles, Hydroxylamine, Meldrum's acid | Microwave, Solvent-free | 3,5-Disubstituted 1,2,4-oxadiazoles | 81-98% | |

| Carboxylic acids, Amidoximes, PS-Carbodiimide/HOBt | Microwave, 150 °C, 15 min | 1,2,4-Oxadiazoles | >85% | |

| Benzamidoxime, 3-Aryl-acryloyl chlorides | Silica-supported, Microwave | (E)-3-aryl-5-(2-aryl-vinyl)-1,2,4-oxadiazoles | Variable |

Transition Metal-Free Approaches

The development of transition metal-free synthetic routes is of great interest in medicinal chemistry to avoid potential metal contamination in final products. Several effective metal-free methods for the synthesis of 1,2,4-oxadiazoles have been reported.

One such approach utilizes graphene oxide (GO) as a metal-free, heterogeneous carbocatalyst. GO facilitates the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles through its dual role as an oxidizing agent and a solid acid catalyst. This method involves the reaction of amidoximes with aldehydes, where GO promotes the oxidative cyclization to form the oxadiazole ring. The use of an inexpensive and environmentally benign catalyst like GO makes this a sustainable synthetic strategy.

Another metal-free method involves the use of isoamyl nitrite (B80452) for the one-pot cycloaddition reaction of aldoximes with nitriles. This methodology provides a novel pathway to access 1,2,4-oxadiazole derivatives without the need for transition metal catalysts.

Furthermore, base-promoted cyclization of O-acylamidoximes is a common transition metal-free route. Strong bases such as sodium hydroxide in dimethyl sulfoxide (DMSO) can efficiently catalyze the intramolecular cyclocondensation to form the 1,2,4-oxadiazole ring at room temperature. This method is advantageous for its mild reaction conditions and the avoidance of metal catalysts.

The table below provides examples of transition metal-free synthetic approaches for 1,2,4-oxadiazoles.

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| Amidoximes, Aldehydes | Graphene Oxide (GO) | Mild reaction conditions | 3,5-Disubstituted 1,2,4-oxadiazoles | |

| Aldoximes, Nitriles | Isoamyl nitrite | One-pot cycloaddition | 1,2,4-Oxadiazole derivatives | |

| O-Acylamidoximes | NaOH/DMSO | Room temperature | 1,2,4-Oxadiazoles |

Solvent-Free Reaction Conditions

Solvent-free reactions, or solid-state reactions, offer significant environmental and economic benefits by reducing waste and simplifying purification processes. These conditions have been effectively applied to the synthesis of 1,2,4-oxadiazoles.

As previously mentioned, a one-pot, three-component synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be performed under microwave irradiation without any solvent. This reaction between nitriles, hydroxylamine, and Meldrum's acid proceeds efficiently to give high yields of the products.

Another example is the synthesis of 3-aryl-1,2,4-oxadiazoles from the reaction of benzamidoximes with succinic anhydride, which is conducted at 120-130°C under solvent-free conditions. Similarly, the synthesis of 3-aryl-5-hydroxyalkyl-1,2,4-oxadiazoles has been achieved by treating arylamidoximes with α-hydroxy esters for 4 hours without any solvent.

The benefits of solvent-free synthesis are often coupled with microwave assistance, which can further reduce reaction times and improve energy efficiency. The direct absorption of microwave energy by the reactants in the absence of a solvent can lead to a significant acceleration of the reaction rate.

The following table highlights examples of solvent-free synthesis of 1,2,4-oxadiazoles.

| Reactants | Conditions | Product | Reference |

|---|---|---|---|

| Nitriles, Hydroxylamine, Meldrum's acid | Microwave irradiation | 3,5-Disubstituted 1,2,4-oxadiazoles | |

| Benzamidoximes, Succinic anhydride | 120-130°C | 3-Aryl-1,2,4-oxadiazoles | |

| Arylamidoximes, α-Hydroxy esters | 4 hours, no solvent | 3-Aryl-5-hydroxyalkyl-1,2,4-oxadiazoles |

Optimization of Reaction Conditions for Yield and Purity in this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product in chemical synthesis. For the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, including this compound, various parameters can be adjusted.

A study on the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles suggests that the choice of solvent plays a critical role. The use of a non-polar solvent such as benzene, with catalytic amounts of a protic solvent like methanol, was found to be optimal for certain synthetic routes.

In the context of microwave-assisted synthesis, the optimization of coupling reagents has been shown to be effective. For the conversion of carboxylic acids and amidoximes to 1,2,4-oxadiazoles, a screening of conditions revealed that using polymer-supported carbodiimide (PS-Carbodiimide) in conjunction with 1-hydroxybenzotriazole (HOBt) provided good conversion rates.

The optimization process for a two-step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles using graphene oxide (GO) as a catalyst involved evaluating the amount of catalyst and the reaction time. The first step, the synthesis of the amidoxime intermediate, was optimized for solvent and temperature. The subsequent oxidative cyclization was then optimized for the amount of GO required to achieve the highest yield.

The following table summarizes key parameters that are often optimized in the synthesis of 1,2,4-oxadiazoles to improve yield and purity.

| Parameter | Observation/Optimal Condition | Reference |

|---|---|---|

| Solvent | Non-polar solvent (e.g., benzene) with catalytic protic solvent (e.g., methanol) can be optimal. | |

| Coupling Reagents (Microwave) | PS-Carbodiimide/HOBt found to give good conversion. | |

| Catalyst Amount (Graphene Oxide) | The amount of GO catalyst needs to be optimized for the oxidative cyclization step. | |

| Temperature and Time | Optimization of temperature and reaction time is crucial for both conventional and microwave-assisted synthesis to maximize yield and minimize side products. |

Chemical Reactivity and Mechanistic Investigations of 3,5 Dimethyl 1,2,4 Oxadiazole and Analogues

Aromaticity and Inherent Stability of the 1,2,4-Oxadiazole (B8745197) Ring System

The 1,2,4-oxadiazole nucleus possesses a low level of aromaticity, which, along with the easily cleavable O-N bond, contributes to its propensity for thermal or photochemical rearrangements into other heterocyclic systems. chim.it Computational studies investigating the stability of oxadiazole isomers have shown that the 1,3,4-oxadiazole (B1194373) isomer is more stable than the 1,2,4-oxadiazole isomer. scirp.org The nitrogen atoms in the ring exhibit nucleophilic character, while the carbon atoms are electrophilic. chim.it Furthermore, the entire ring acts as an electron-withdrawing group, which can increase the reactivity of attached substituents. researchgate.net

The stability of the 1,2,4-oxadiazole ring can be a concern during chemical synthesis, as the ring is prone to transformations under certain conditions. researchgate.net Therefore, functionalization of the oxadiazole ring often requires mild reaction conditions to avoid unintended rearrangements. researchgate.net

Intramolecular Rearrangement Reactions

The inherent reactivity of the 1,2,4-oxadiazole ring system leads to a variety of intramolecular rearrangement reactions, which can be induced by heat or light. These rearrangements often result in the formation of more stable heterocyclic structures.

One of the most significant thermal rearrangements of 1,2,4-oxadiazoles is the Boulton-Katritzky rearrangement (BKR). chim.it This reaction involves an internal nucleophilic substitution where a nucleophilic atom (Z) within a three-atom side chain attacks the electrophilic N(2) atom of the 1,2,4-oxadiazole ring. chim.itacs.org This attack leads to the cleavage of the weak O-N bond, with the oxygen atom acting as a leaving group. chim.it The driving force for this irreversible process is the formation of a more stable bond (e.g., N-N, S-N, or C-N) in place of the less stable O-N bond. acs.org

For example, the thermal rearrangement of N-1,2,4-oxadiazol-3-yl-hydrazones into 1,2,4-triazole (B32235) derivatives is a documented case of the Boulton-Katritzky rearrangement. acs.org Studies have also shown that 5-aryl-3-(2-aminoethyl)-1,2,4-oxadiazoles can undergo a thermally induced Boulton–Katritzky rearrangement to form spiropyrazolinium compounds. nih.gov

Upon irradiation, 1,2,4-oxadiazoles can undergo photocleavage of the O-N bond, leading to various products depending on the structure of the starting material and the reaction conditions. acs.org Theoretical studies suggest that conical intersections play a crucial role in these photorearrangements, with the reaction proceeding through a direct, barrierless mechanism. nih.gov

The irradiation of certain 3-amino-1,2,4-oxadiazoles can lead to ring photoisomerization into 1,3,4-oxadiazoles, often proceeding through a 'ring contraction–ring expansion' route. acs.orgrsc.org In some cases, a ring-degenerate photoisomerization has been observed, where the substituents at the C(3) and C(5) positions of the oxadiazole ring interchange. acs.orgnih.gov The photochemical behavior is highly dependent on the substituents present on the oxadiazole ring. For instance, the irradiation of 3-benzoylamino-5-methyl-1,2,4-oxadiazole involves the excitation of the benzoylamino group, while the irradiation of 3-acetylamino-5-phenyl-1,2,4-oxadiazole leads to the photolysis of the ring O-N bond. rsc.org

The Migration-Nucleophilic Attack-Cyclization (MNAC) mechanism is another important rearrangement pathway for 1,2,4-oxadiazoles. This base-mediated transformation is observed in the conversion of 3-acylamino-1,2,4-oxadiazoles to the corresponding 2-acylamino-1,3,4-oxadiazole derivatives. chim.it Computational studies suggest that this pathway is kinetically preferred over the ring contraction-ring expansion route and involves the formation of a diazirine intermediate, which then evolves into a carbodiimide (B86325) intermediate. This intermediate subsequently undergoes an intramolecular nucleophilic attack and cyclization to yield the final product. nih.gov

Photoinduced competitive rearrangements of 5-perfluoroalkyl-3-amino(N-alkylamino)-1,2,4-oxadiazoles have been shown to proceed through several possible routes, including the MNAC pathway. acs.orgnih.gov The specific pathway taken depends on the number of hydrogen atoms in the amino moiety. acs.orgnih.gov

The Addition of the Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism is a type of nucleophilic substitution reaction that is particularly relevant to heterocyclic compounds. wikipedia.org In the context of 1,2,4-oxadiazoles, this mechanism can explain the formation of various rearranged products. researchgate.net For example, the reaction of 3-chloro-1,2,4-oxadiazoles with allylamine (B125299) at the C(5) position can lead to a ring-opened intermediate that subsequently cyclizes. chim.it

The reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with bidentate nucleophiles like hydrazine (B178648) or methylhydrazine proceeds through an ANRORC mechanism. nih.gov The nucleophile adds to the C(5)-N(4) double bond, followed by ring opening and subsequent ring closure. nih.gov

Intermolecular Reaction Pathways

While intramolecular rearrangements are a dominant feature of 1,2,4-oxadiazole chemistry, intermolecular reactions also play a significant role. The electrophilic nature of the carbon atoms at positions C3 and C5 makes them susceptible to nucleophilic attack. chim.itresearchgate.net The electron-withdrawing nature of the ring can activate substituents at these positions for reaction. researchgate.netresearchgate.net

For instance, the reaction of 5-perfluoroalkyl-3-phenyl-1,2,4-oxadiazoles with methylhydrazine involves an initial nucleophilic attack of the less hindered NH2 group on the C(5) position of the oxadiazole ring. nih.gov Additionally, 1,2,4-oxadiazoles can participate in [3+2] cycloaddition reactions. The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be achieved through the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. chim.it

Nucleophilic Aromatic Substitution Reactions

Nucleophilic substitution on the 1,2,4-oxadiazole ring often proceeds through a specific pathway known as the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism. This mechanism is particularly prevalent when the ring is activated by electron-withdrawing groups and is attacked by bidentate nucleophiles like hydrazine.

The process begins with the nucleophilic attack on the electrophilic C(5) position of the 1,2,4-oxadiazole ring. This initial addition leads to the formation of a tetrahedral intermediate. Subsequently, the weak N(2)-O bond cleaves, causing the ring to open. The resulting open-chain intermediate can then undergo an intramolecular cyclization, where the second nucleophilic site of the attacking reagent attacks an electrophilic center in the chain. This ring-closure step, followed by elimination, yields a new heterocyclic system.

For instance, the reaction of 5-perfluoroalkyl-1,2,4-oxadiazoles with hydrazine or methylhydrazine proceeds via the ANRORC mechanism. The initial attack of the hydrazine occurs at the C(5) carbon. Following ring opening, the second nitrogen of the hydrazine attacks the C(3) carbon, leading to a five-to-five membered ring rearrangement, ultimately forming a 1,2,4-triazole derivative. The regiochemistry of the final product is determined by which nitrogen atom of the nucleophile attacks first and which participates in the ring closure. Studies have shown that for methylhydrazine, the initial attack preferentially occurs by the less sterically hindered NH2 group.

| Substrate Type | Nucleophile | Key Steps | Product Type |

|---|---|---|---|

| 5-Perfluoroalkyl-1,2,4-oxadiazole | Hydrazine | 1. Nucleophilic attack at C(5) 2. Ring Opening (N-O cleavage) 3. Ring Closure (Intramolecular attack on C(3)) | 1,2,4-Triazole derivative |

| 5-Perfluoroalkyl-1,2,4-oxadiazole | Methylhydrazine | 1. Nucleophilic attack at C(5) by NH₂ 2. Ring Opening (N-O cleavage) 3. Ring Closure (Intramolecular attack on C(3)) | Regioisomeric 1,2,4-Triazole derivatives |

Ring Cleavage and Fragmentation Processes

The inherent strain and the weak N-O bond in the 1,2,4-oxadiazole ring make it susceptible to cleavage under various conditions, including thermal, photochemical, or mass spectrometric fragmentation.

Photochemical rearrangements of 1,2,4-oxadiazoles often initiate with the cleavage of the O-N bond. For example, irradiation of certain 3-alkenoxy-5-phenyl-1,2,4-oxadiazoles leads to the cleavage of the O-N(2) bond, forming a nitrene intermediate which can then cyclize and rearrange to form other heterocyclic products like oxazolines. DFT studies on the photochemistry of 3-amino-1,2,4-oxadiazoles also support the initial cleavage of the ring, leading to various rearrangement pathways.

Under electron impact mass spectrometry (EIMS), heterocyclic rings exhibit characteristic fragmentation patterns. For oxadiazoles (B1248032), fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. While specific EIMS data for 3,5-dimethyl-1,2,4-oxadiazole is not provided in the search results, general fragmentation patterns for related heterocyclic compounds can be inferred. The molecular ion is typically observed, and initial fragmentation often involves the cleavage of the weakest bonds in the ring.

For a 3,5-disubstituted 1,2,4-oxadiazole, likely fragmentation pathways would include:

Cleavage of the N-O bond: This is the weakest bond in the ring, and its cleavage can initiate a cascade of rearrangements.

Loss of substituents: Fragmentation can occur via the loss of the methyl groups (as CH₃ radicals) or through rearrangements involving these groups.

Ring fragmentation: The entire ring can break apart into smaller, stable neutral molecules and radical cations. Common losses from similar heterocycles include molecules like HCN, CO, and nitriles (RCN). For this compound, the loss of acetonitrile (B52724) (CH₃CN) from different parts of the ring is a plausible pathway.

The fragmentation pattern provides a structural fingerprint that is useful for the identification of the compound.

| Process | Fragment Lost | Resulting Ion (m/z) | Notes |

|---|---|---|---|

| Molecular Ion Formation | e⁻ | [C₄H₆N₂O]⁺ (M⁺, m/z 98) | The parent ion. |

| α-Cleavage | H• | [M-1]⁺ (m/z 97) | Loss of a hydrogen radical from a methyl group. |

| Loss of Methyl Radical | CH₃• | [M-15]⁺ (m/z 83) | Cleavage of a C-C bond at C3 or C5. |

| Ring Cleavage | CH₃CN | [M-41]⁺ (m/z 57) | Loss of acetonitrile, a common pathway for nitrogen heterocycles. |

| Ring Cleavage | N₂O | [M-44]⁺ (m/z 54) | Loss of nitrous oxide. |

Spectroscopic and Structural Elucidation of 3,5 Dimethyl 1,2,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the magnetic environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 3,5-Dimethyl-1,2,4-oxadiazole provides definitive evidence for the presence and electronic environment of the two methyl groups attached to the oxadiazole ring. The spectrum is characterized by two distinct singlets, corresponding to the protons of the methyl group at the C3 position and the methyl group at the C5 position.

In a study by Brown and Ghosh (1969), the chemical shifts for these protons were reported. The methyl protons at the C5 position resonate at approximately 2.50 ppm , while the methyl protons at the C3 position appear slightly upfield at 2.37 ppm . The singlet nature of both signals indicates that there are no adjacent protons to couple with, which is consistent with their attachment to the quaternary carbons of the heterocyclic ring. The difference in their chemical shifts, though small, reflects the varied electronic environments imparted by the adjacent nitrogen and oxygen atoms within the 1,2,4-oxadiazole (B8745197) ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 2.50 | Singlet | CH ₃ at C5 |

| 2.37 | Singlet | CH ₃ at C3 |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, four distinct signals are expected, corresponding to the two heterocyclic ring carbons and the two methyl group carbons.

Based on established spectral data, the quaternary carbon at the C5 position (C=N) typically appears furthest downfield at approximately 176.1 ppm . The other ring carbon, C3 (C=N), resonates at a slightly higher field, around 166.5 ppm . The distinct chemical shifts for these carbons are dictated by their bonding within the electron-deficient oxadiazole ring. The carbon of the methyl group attached to C5 is observed at approximately 12.1 ppm , while the methyl carbon at C3 appears at around 10.8 ppm .

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 176.1 | C 5 (Ring Carbon) |

| 166.5 | C 3 (Ring Carbon) |

| 12.1 | C H₃ at C5 |

| 10.8 | C H₃ at C3 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.

The spectrum typically shows a prominent C=N stretching vibration in the range of 1615-1580 cm⁻¹ , which is characteristic of the oxadiazole ring system. The C-O-N stretching vibration within the ring can be observed around 1385 cm⁻¹ . Furthermore, the presence of the methyl groups is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹ and 1375 cm⁻¹ . The absence of broad absorption bands in the 3200-3600 cm⁻¹ region confirms the lack of O-H or N-H functional groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950 | C-H Stretch | Methyl (CH₃) |

| ~1600 | C=N Stretch | Oxadiazole Ring |

| ~1450 | C-H Bend | Methyl (CH₃) |

| ~1385 | C-O-N Stretch | Oxadiazole Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The UV spectrum of this compound in a neutral aqueous solution exhibits a distinct absorption maximum (λ_max) at 215 nm . This absorption corresponds to a π → π* electronic transition within the conjugated system of the oxadiazole ring. The molar absorptivity (log ε) for this transition is approximately 3.45, indicating a moderately intense absorption. The position of this absorption band is sensitive to the pH of the medium, reflecting the protonation state of the heterocyclic ring.

Table 4: UV-Vis Spectroscopic Data for this compound

| Solvent/pH | λ_max (nm) | Molar Absorptivity (log ε) |

| Neutral (pH 7) | 215 | 3.45 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In the electron ionization mass spectrum (EI-MS) of this compound, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 98.05 . This corresponds to the molecular weight of the compound (C₄H₆N₂O).

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass for C₄H₆N₂O is 98.0480, and experimental HRMS data would be expected to align closely with this value, confirming the elemental composition. The fragmentation pattern in the mass spectrum would show characteristic losses, such as the loss of methyl or acetonitrile (B52724) fragments, which further supports the proposed structure.

Table 5: Mass Spectrometry Data for this compound

| Technique | Measurement | Value |

| MS (EI) | Molecular Ion Peak [M]⁺ (m/z) | 98.05 |

| HRMS | Calculated Exact Mass (C₄H₆N₂O) | 98.0480 |

Confirmation of Molecular Structure and Purity via Elemental Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound, serving as a fundamental check for purity and empirical formula confirmation. For this compound (C₄H₆N₂O), the theoretical elemental composition is calculated based on its molecular formula. Experimental values obtained from a purified sample should closely match these calculated percentages.

Table 6: Elemental Analysis Data for this compound

| Element | Theoretical (%) |

| Carbon (C) | 48.97 |

| Hydrogen (H) | 6.16 |

| Nitrogen (N) | 28.55 |

| Oxygen (O) | 16.31 |

Computational and Theoretical Investigations of 1,2,4 Oxadiazole Systems

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are fundamental in studying the electronic structure and properties of 1,2,4-oxadiazole (B8745197) systems. These methods provide insights into molecular geometries, reaction mechanisms, and various physicochemical properties from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic properties of organic molecules, including 1,2,4-oxadiazole derivatives. DFT calculations are employed to optimize molecular geometries, determine electronic properties such as HOMO-LUMO energy gaps, and calculate global reactivity descriptors. For instance, studies on various substituted 1,3,4-oxadiazoles have utilized the B3LYP hybrid functional to assess stability and reactivity. Similar approaches are applied to the 1,2,4-oxadiazole scaffold to understand how substituents influence the electronic distribution and reactivity of the ring.

In a study of 4,5-di(1,2,4-oxadiazol-3-yl)-2H-1,2,3-triazole derivatives, geometry optimizations were performed at the B3LYP-D3/6-311G** level, followed by single-point energy calculations at the M06-2X-D3/def2-TZVPP level to determine properties like heat of formation and detonation performance. These methods allow for the screening of energetic materials and the investigation of how different substituents affect their performance and safety. The molecular electrostatic potential (MEP) surface is another key property derived from DFT, which helps in identifying sites susceptible to electrophilic and nucleophilic attack.

Table 1: Examples of DFT Functionals and Basis Sets Used in Oxadiazole Research

| Study Subject | DFT Functional | Basis Set | Purpose |

| Oxazole Derivative | B3LYP | 6-311G++(d,p) | Optimized structure, HOMO-LUMO energies, chemical reactivity. |

| 1,3,4-Oxadiazole (B1194373) Derivatives | B3LYP | SVP | Stability and reactivity analysis. |

| Triazole-Oxadiazole Systems | B3LYP-D3 / M06-2X-D3 | 6-311G** / def2-TZVPP | Geometry optimization and energy calculations for energetic materials. |

Ab Initio Computational Methodologies

Ab initio methods, which are based on first principles without empirical parameters, provide a high level of theoretical accuracy. For the parent 1,2,4-oxadiazole, the mechanisms of photochemical isomerization reactions have been investigated using advanced ab initio methods such as the complete active space self-consistent field (CASSCF) method, specifically CAS(14,9)/6-311G(d), and multiconfigurational second-order perturbation theory (MP2-CAS). These high-level calculations are crucial for studying excited states and reaction pathways where electron correlation is significant.

Another example, though on an isomeric system, is the study of the photoisomerization of 3,5-dimethylisoxazole (B1293586) using nonadiabatic ab initio molecular dynamics simulations. This research employed XMS-CASPT2 and SA4-CASSCF theories to describe the electronic structures and explore the reaction pathway upon photoexcitation. Such studies highlight the power of ab initio methods to model complex dynamic processes. Quantum-chemical modeling of the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole has also been performed using the semi-empirical AM1 method, which can be considered a lower-level ab initio approach.

Molecular Docking and Dynamic Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a 1,2,4-oxadiazole derivative, and a biological target, typically a protein.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For example, 1,2,4-oxadiazole derivatives have been docked into the active sites of various enzymes to predict their binding affinity and interaction modes. Studies have been conducted on targets such as Leishmania infantum CYP51, acetylcholinesterase (AChE), and various protein kinases.

Following docking, MD simulations are often performed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide insights into the stability of the binding pose, the flexibility of the ligand and protein, and the key interactions that stabilize the complex. For instance, a 100-nanosecond MD simulation was used to evaluate the stability of a 1,2,3-oxadiazole (B8650194) derivative in complex with the DPP-IV enzyme. In another study, MD simulations were used to corroborate the binding affinity of 3,5-disubstituted-1,2,4-oxadiazole derivatives with bacterial enzymes.

Theoretical Assessment of Aromaticity and Stability Parameters

The aromaticity of heterocyclic systems like 1,2,4-oxadiazole is a key factor influencing their stability and reactivity. Computational methods are used to quantify aromaticity through various descriptors. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion where negative values inside the ring typically indicate aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index.

Computational Modeling of Photoinduced Processes and Mechanisms

The photochemical behavior of 1,2,4-oxadiazoles has been a subject of theoretical investigation to understand their rearrangement and isomerization pathways upon UV irradiation. DFT calculations are instrumental in modeling these complex reactions.

One study investigated the photoinduced competitive rearrangements of 5-perfluoroalkyl-3-amino-1,2,4-oxadiazoles using DFT. The calculations, supported by UV-vis spectroscopy, helped to rationalize the observed product selectivity through different proposed mechanisms, such as ring contraction-ring expansion (RCRE) and internal-cyclization isomerization (ICI). The involvement of a neutral singlet excited state was supported by time-dependent DFT (TD-DFT) calculations of vertical excitation energies.

A theoretical study on the photoisomerization of 3-amino-5-methyl- and 3-amino-5-phenyl-1,2,4-oxadiazoles also used computational methods to explain the observed transformation into 1,3,4-oxadiazoles. Furthermore, high-level ab initio calculations on the parent 1,2,4-oxadiazole have suggested that conical intersections play a crucial role in its photorearrangement, with the preferred reaction route being a one-step, barrierless process.

In Silico Screening and Structure-Based Drug Design (SBDD) Approaches

In silico screening and structure-based drug design (SBDD) are essential components of modern drug discovery, and the 1,2,4-oxadiazole scaffold is frequently explored using these techniques. These approaches use computational methods to identify and optimize potential drug candidates.

Virtual screening of compound libraries containing the 1,2,4-oxadiazole core is often performed using molecular docking to identify hits that bind to a specific biological target. For example, 1,3,4-oxadiazole derivatives were virtually screened as potential inhibitors of the VEGFR2 tyrosine kinase domain, a target in cancer therapy. The most promising candidates from docking studies are often subjected to further computational analysis, such as MD simulations and ADMET (absorption, distribution, metabolism, excretion, and toxicity) property prediction, to assess their drug-likeness.

Quantitative Structure-Activity Relationship (QSAR) studies are another in silico approach used to correlate the chemical structure of 1,2,4-oxadiazole derivatives with their biological activity. A reliable QSAR model can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more potent molecules. These computational strategies accelerate the drug discovery process by prioritizing the synthesis and testing of the most promising compounds.

Biological Activities and Structure Activity Relationships Sar of 1,2,4 Oxadiazole Derivatives

Spectrum of Biological Activities Exhibited by 1,2,4-Oxadiazoles

Derivatives of 1,2,4-oxadiazole (B8745197) exhibit a broad and diverse range of pharmacological activities, making them a privileged scaffold in drug development. researchgate.netnih.govchim.it Extensive research has highlighted their potential in numerous therapeutic areas. researchgate.net

The most prominent activities reported for this class of compounds include:

Anticancer Activity : Numerous 1,2,4-oxadiazole derivatives have been identified as potent anticancer agents. researchgate.netnih.gov They have shown cytotoxicity against various human cancer cell lines, including breast (MCF-7), lung (A549), and colon cancer. nih.govnih.gov Their mechanisms often involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression. researchgate.netchim.it

Antimicrobial Activity : This class of compounds has demonstrated significant efficacy against a range of pathogens. researchgate.net This includes antibacterial activity against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Mycobacterium tuberculosis. nih.govnih.gov

Antifungal Activity : Certain derivatives show potent activity against various plant pathogenic fungi, including Rhizoctonia solani and Fusarium graminearum. mdpi.com

Anti-inflammatory Activity : 1,2,4-oxadiazole derivatives have been investigated for their anti-inflammatory properties. researchgate.nettandfonline.com

Antiviral Activity : The scaffold has been repurposed for antiviral applications, notably as inhibitors of the SARS-CoV-2 papain-like protease (PLpro), an enzyme crucial for viral replication. nih.govresearchgate.net

Neuroprotective and CNS Activities : The versatility of the 1,2,4-oxadiazole ring extends to the central nervous system, with derivatives being developed as anxiolytics and agonists for cortical muscarinic receptors. benthamdirect.comacs.org

Antidiabetic Activity : Recent studies have explored these compounds as potential treatments for type 2 diabetes, acting as GPR119 agonists to help regulate plasma glucose levels. researchgate.netresearchgate.net

Nematicidal Activity : Novel derivatives containing haloalkyl groups have been designed as potential nematicides, targeting acetylcholine receptors in nematodes. mdpi.com

This wide spectrum of biological activities underscores the chemical and therapeutic versatility of the 1,2,4-oxadiazole core. researchgate.netnih.gov

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of 1,2,4-oxadiazole derivatives. These investigations reveal how chemical modifications to the core structure and its substituents influence biological efficacy. benthamdirect.com

The electronic properties of substituents on the 1,2,4-oxadiazole scaffold play a critical role in determining biological activity. researchgate.net Research has shown that the presence of either electron-donating groups (EDG) or electron-withdrawing groups (EWG) can significantly modulate the potency of these compounds. nih.gov

For instance, in a series of anticancer agents, the introduction of an EWG at the para position of an aromatic ring attached to the oxadiazole core was found to be crucial for high biological activity. nih.gov Conversely, replacing an EWG with a halogen atom in the phenyl ring led to a decrease in antiproliferative activities in another study. nih.gov In the context of antidiabetic activity, SAR analysis of benzothiazole-oxadiazole hybrids revealed that introducing bulky lipophilic groups enhances receptor affinity and cellular activity. researchgate.net For nematicidal activity against B. xylophilus, when the 4-position of the benzene ring substituent was an EWG, the activity weakened as the atomic radius of the substituent increased. mdpi.com

These findings highlight that the electronic nature of the substituents must be carefully tuned to achieve the desired biological effect for a specific target. researchgate.netnih.gov

The 1,2,4-oxadiazole ring has two carbon atoms, at positions C3 and C5, which are susceptible to substitution and are the most common sites for introducing chemical diversity. nih.gov The nature and position of these substituents are critical determinants of the molecule's biological activity. nih.gov The electron-withdrawing effect of the ring is more effectively exercised through its C5 position than its C3 position. nih.gov

SAR studies have provided specific insights into these positional effects:

For Sirtuin-2 (Sirt2) inhibitory action, a para-substituted phenyl ring at the C3 position and a cyclic aminomethyl or haloalkyl chain at the C5 position were identified as crucial for activity. nih.gov

In a series of class IIa histone deacetylase (HDAC) inhibitors, a trifluoromethyl (CF3) group at the C5 position was essential for potency. Replacing the CF3 with a methyl group or a hydrogen atom resulted in a complete loss of activity. acs.org Furthermore, the regioisomer with the trifluoromethyl group at the C3 position showed a 10,000-fold loss of potency, emphasizing the critical role of the substituent's position. acs.org

For nematicidal activity, the introduction of a chloromethyl or bromomethyl group at the C5 position of the 1,2,4-oxadiazole ring was shown to enhance the compound's effectiveness. mdpi.com

These examples demonstrate that modifications at both the C3 and C5 positions must be carefully considered in the design of potent and selective 1,2,4-oxadiazole-based therapeutic agents.

Specific findings include:

Antibacterial Activity : In an SAR study of oxadiazoles (B1248032) against S. aureus, hydrophobic substituents, particularly halogens, were generally well-tolerated and often retained or improved activity. nih.gov

Anticancer Activity : For quinazoline-4-one hybrids with antiproliferative activity, the substitution pattern on the phenyl group of the 1,2,4-oxadiazole moiety affected potency, with activity increasing in the order of Cl > OMe > H. frontiersin.org

Nematicidal Activity : The introduction of haloalkyl groups, such as chloromethyl or bromomethyl, at the 5-position of the 1,2,4-oxadiazole ring was found to enhance nematicidal effects. mdpi.com

Acetylcholinesterase Inhibition : It has been reported that the potency of 1,3,4-oxadiazole (B1194373) compounds was attributed to the presence of highly electronegative groups like -Cl and -F in their structures. acs.org

These results confirm that the strategic placement of hydrophobic and halogenated groups is a key consideration in the design of potent 1,2,4-oxadiazole-based molecules. nih.govmdpi.com

Mechanistic Insights into Biological Action

Understanding the mechanism of action is fundamental to the development of targeted therapies. For 1,2,4-oxadiazole derivatives, their biological effects are often achieved through the specific inhibition of key enzymes involved in disease pathways. researchgate.neteurekaselect.com

1,2,4-oxadiazole derivatives have been identified as inhibitors of several important enzyme targets.

Epidermal Growth Factor Receptor (EGFR) : Certain 1,2,4-oxadiazole derivatives function as ATP-mimicking tyrosine kinase inhibitors of EGFR, a key target in cancer therapy. nih.gov A series of these compounds showed cytotoxicity against EGFR-overexpressing cancer cell lines, suggesting their mechanism of action is through EGFR inhibition. nih.gov Molecular docking studies have helped to understand the potential interactions between these ligands and the EGFR protein. nih.gov

Papain-Like Protease (PLpro) : In the context of antiviral research, the 1,2,4-oxadiazole scaffold has been repurposed as an inhibitor of the SARS-CoV-2 PLpro. nih.gov This viral protease is essential for viral replication and for dysregulating the host's immune response. researchgate.net The design strategy involved the isosteric replacement of the amide backbone in a known benzamide PLpro inhibitor with the 1,2,4-oxadiazole core. nih.gov One derivative, 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline, showed balanced inhibitory potential against both SARS-CoV-2 PLpro and the spike protein's receptor-binding domain. nih.govnih.gov

Histone Deacetylases (HDACs) : Several novel 1,2,4-oxadiazole-containing compounds have been developed as potent HDAC inhibitors for cancer therapy. nih.gov One derivative, N-hydroxy-2-(methyl((3-(1-(4-methylbenzyl)piperidin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)pyrimidine-5-carboxamide, displayed potent inhibition, especially against HDAC1, HDAC2, and HDAC3, with IC50 values in the nanomolar range. nih.gov Another series utilized a 5-(trifluoromethyl)-1,2,4-oxadiazole (TFMO) moiety, which is thought to have a non-chelating interaction with the active-site zinc, distinguishing it from traditional hydroxamic acid-based inhibitors. acs.org

Interactive Data Table: Biological Activities of 1,2,4-Oxadiazole Derivatives

| Compound/Series | Target/Activity | Key Findings | IC50/MIC Values |

|---|---|---|---|

| 1,2,4-Oxadiazole-Ponatinib Analogs | RET Enzyme Inhibition (Anticancer) | Replacement of alkynyl linker with 1,2,4-oxadiazole enhanced activity against RET enzyme. | IC50 = 7.3 nM |

| 2-[5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl]aniline (5) | SARS-CoV-2 PLpro Inhibition (Antiviral) | Showed balanced dual inhibitory potential against PLpro and spike protein RBD. | IC50 = 7.197 µM (PLpro) |

| Compound 14b | HDAC Inhibition (Anticancer) | Potent inhibition against HDAC1, 2, and 3. More potent than SAHA in antiproliferative studies. | IC50 = 1.8 nM (HDAC1), 3.6 nM (HDAC2), 3.0 nM (HDAC3) |

| Benzimidazole-oxadiazole hybrids (8a) | Anti-tubercular | Highly selective toward Mycobacterium tuberculosis strain H37Rv. | MIC = 1.6 mg/mL |

| 5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO) series | Class IIa HDAC Inhibition | CF3 group at C5 is crucial for potency. | - |

| Compound 4f and 4q | Antifungal (vs. plant pathogens) | Showed significant activity against various fungi. 4f was better than carbendazim against E. turcicum. | EC50 (4f) = 8.81 - 29.97 µg/mL |

| Quinazoline-4-one/1,2,4-oxadiazole Hybrids | EGFR/BRAF Inhibition (Anticancer) | Chlorine substitution on the phenyl group enhanced inhibitory activity. | IC50 (IX) = 0.11 µM (EGFR), 0.65 µM (BRAFV600E) |

Receptor Modulation and Binding (e.g., Acetylcholine Receptor, Farnesoid X Receptor, Pregnane X Receptor)

Derivatives of 1,2,4-oxadiazole have been shown to interact with and modulate the activity of several key receptors, demonstrating their potential in treating a range of diseases.

Acetylcholine Receptor: The cholinergic system is a critical target in the management of neurodegenerative diseases like Alzheimer's disease (AD). One of the primary strategies is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. A series of novel 1,2,4-oxadiazole-based derivatives have been synthesized and evaluated for their potential to treat AD. Several of these compounds exhibited excellent inhibitory potential against AChE, with IC50 values ranging from 0.00098 to 0.07920 µM, indicating a higher potency than the standard drug donepezil in some cases. nih.gov The 3,5-disubstituted-1,2,4-oxadiazole motif has been identified as a well-tolerated pharmacophore for AChE inhibition. nih.gov Structure-activity relationship (SAR) studies revealed that a benzyl moiety at the 3-position of the oxadiazole ring generally leads to higher AChE inhibitory activity compared to phenyl or p-trifluoromethylphenyl groups. nih.gov

In a different context, 1,2,4-oxadiazole derivatives have been investigated for their nematicidal activity, which was found to be linked to their effect on the acetylcholine receptor of the nematode Bursaphelenchus xylophilus. mdpi.com For instance, the compound 5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole (A1) demonstrated excellent nematicidal activity, significantly higher than commercial nematicides. mdpi.com SAR analysis of these derivatives indicated that the introduction of a chloromethyl or bromomethyl group at the 5-position of the 1,2,4-oxadiazole ring enhanced their nematicidal efficacy. mdpi.com

Farnesoid X Receptor (FXR) and Pregnane X Receptor (PXR): The farnesoid X receptor (FXR) is a nuclear receptor primarily expressed in the liver and intestine, playing a crucial role in bile acid, lipid, and glucose homeostasis. Compounds featuring a 1,2,4-oxadiazole core have emerged as a new class of FXR antagonists. In the pursuit of expanding this class of compounds, a series of 1,2,4-oxadiazole derivatives with a 3-(2-naphthyl)-5-(4-piperidyl)-1,2,4-oxadiazole core were synthesized and evaluated. This research led to the identification of the first examples of nonsteroidal dual modulators of FXR and the Pregnane X Receptor (PXR), another nuclear receptor involved in metabolic pathways and inflammation. Specifically, compounds 5 and 11 were identified as FXR antagonists and PXR agonists. In HepG2 cells, these compounds were shown to modulate genes regulated by both PXR and FXR, suggesting their potential as therapeutic leads for inflammatory disorders.

Interactions with Biological Macromolecules (e.g., DNA, Human Serum Albumin)

The interaction of small molecules with biological macromolecules like DNA and serum albumin is a critical aspect of their pharmacokinetic and pharmacodynamic profiles. While specific studies on 3,5-Dimethyl-1,2,4-oxadiazole are limited, research on related oxadiazole derivatives provides insights into these interactions.

DNA Interaction: The 1,2,4-oxadiazole nucleus is found in various synthetic drugs that exhibit a broad spectrum of biological activities, including anticancer properties, which often involve interaction with DNA. researchgate.net The anticancer mechanism of some 1,2,4-oxadiazole derivatives is thought to be related to the disruption of cellular machinery involved in DNA duplication. nih.gov For example, certain nortopsentin analogs containing a 1,2,4-oxadiazole ring have been investigated for their anticancer potential. nih.gov

Human Serum Albumin (HSA) Binding: Human serum albumin (HSA) is the most abundant protein in human plasma and plays a crucial role in the transport and disposition of many drugs. semanticscholar.org The binding of a drug to HSA can significantly affect its distribution, metabolism, and excretion. Studies on 1,3,4-oxadiazole derivatives of fatty acids have demonstrated their ability to interact with HSA. nih.gov For instance, the binding of (Z)-2-(heptadec-8'-enyl)-5-methyl-1,3,4-oxadiazole with HSA was investigated using various spectroscopic techniques and molecular docking. The results indicated that the compound interacts with HSA primarily through a static quenching mechanism. nih.gov Although this study focused on a 1,3,4-oxadiazole derivative, it highlights the potential for the oxadiazole scaffold to engage in interactions with this important transport protein. Advanced derivatives of other therapeutic peptides have been shown to covalently bind to HSA, resulting in prolonged plasma stability. mdpi.com

Specific Therapeutic Research Areas and Efficacy Studies

The versatile 1,2,4-oxadiazole scaffold has been extensively explored in various therapeutic areas, leading to the discovery of compounds with significant efficacy in preclinical studies.

Anticancer Research and Apoptosis Induction

The quest for novel anticancer agents has led to the investigation of 1,2,4-oxadiazole derivatives as potent inducers of apoptosis, a programmed cell death pathway that is often dysregulated in cancer. The discovery of 3,5-diarylsubstituted derivatives of 1,2,4-oxadiazole as a new series of apoptosis inducers marked a significant breakthrough in this area. nih.gov

A series of 1,2,4-oxadiazoles linked with a benzimidazole moiety have demonstrated significant antitumor activities against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). nih.gov Certain compounds from this series exhibited higher biological activity than the standard chemotherapeutic drug doxorubicin. nih.gov SAR studies have revealed that the presence of electron-donating groups on the phenyl ring can enhance antiproliferative activity, while the introduction of electron-withdrawing groups or halogen atoms tends to decrease it. nih.gov

Another approach has been the synthesis of 1,2,4-oxadiazole derivatives linked to 5-fluorouracil, a well-known chemotherapeutic agent. nih.gov Several of these hybrid compounds demonstrated more promising anticancer activity than 5-fluorouracil alone against a panel of human cancer cell lines, including breast (MCF-7, MDA-MB-231), lung (A549), and prostate (DU-145) cancers. nih.gov

| Compound Type | Cancer Cell Lines | Key Findings |

| 1,2,4-Oxadiazole-benzimidazole derivatives | MCF-7, A549, A375 | Higher activity than doxorubicin in some cases. Electron-donating groups enhance activity. nih.gov |

| 1,2,4-Oxadiazole linked 5-fluorouracil | MCF-7, MDA-MB-231, A549, DU-145 | Several derivatives showed more potent anticancer activity than 5-fluorouracil. nih.gov |

| 3,5-Diarylsubstituted 1,2,4-oxadiazoles | Various | Act as inducers of apoptosis. nih.gov |

Anti-Infective Agents (Antibacterial, Antifungal, Antiparasitic, Antiviral, Antitubercular)

The 1,2,4-oxadiazole scaffold has proven to be a valuable pharmacophore in the development of a wide range of anti-infective agents.

Antibacterial Activity: 1,2,4-Oxadiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria. A notable example is the discovery of a 1,2,4-oxadiazole with potent and specific activity against Clostridioides difficile, a bacterium that causes severe intestinal infections. bdpsjournal.org This compound exhibited a narrow spectrum of activity, which is advantageous as it is less likely to disrupt the beneficial gut microbiome. bdpsjournal.org

Antifungal Activity: Several 1,2,4-oxadiazole derivatives have been designed and synthesized as potential antifungal agents. In one study, a series of compounds containing an amide fragment were evaluated, with one compound, F15, demonstrating excellent in vitro antifungal activity against Sclerotinia sclerotiorum, a plant pathogenic fungus. dovepress.com This compound also showed significant curative and protective effects in vivo. dovepress.com

Antiparasitic Activity: The antiparasitic potential of 1,2,4-oxadiazoles has been investigated against various parasites. The first report of their antiparasitic activity was in 1966, where 3-substituted 1,2,4-oxadiazoles showed anthelmintic properties in rodent models. sciprofiles.com More recently, a 1,2,4-oxadiazole derivative, N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine, was evaluated for its activity against Trypanosoma cruzi, the parasite that causes Chagas disease. mdpi.com The compound showed a time-dependent concentration effect on different forms of the parasite and induced structural alterations characteristic of necrosis. mdpi.com

Antiviral Activity: Researchers have explored 1,2,4-oxadiazole derivatives as inhibitors of various viruses. A series of these compounds were identified to have antiviral activity against Zika virus (ZIKV) infection. nih.gov Further design and synthesis led to the discovery of 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d), which exhibited potent antiviral activity against ZIKV and other viruses from the Flaviviridae family, including dengue, Japanese encephalitis, and classical swine fever viruses. nih.gov

Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new antitubercular agents. Modification of a 1,3,4-oxadiazole scaffold to a 1,2,4-oxadiazole moiety in a series of compounds targeting the DprE1 enzyme of Mycobacterium tuberculosis was found to be well-tolerated, with the resulting compound showing a slight increase in the minimum inhibitory concentration (MIC). researchgate.net

| Agent Type | Target Organism/Virus | Notable Compound/Finding |

| Antibacterial | Clostridioides difficile | A derivative with potent and specific bactericidal activity. bdpsjournal.org |

| Antifungal | Sclerotinia sclerotiorum | Compound F15 showed excellent in vitro and in vivo activity. dovepress.com |

| Antiparasitic | Trypanosoma cruzi | N-cyclohexyl-3-(3-methylphenyl)-1,2,4-oxadiazol-5-amine induced necrosis in the parasite. mdpi.com |

| Antiviral | Zika virus, Dengue virus | 4-(5-phenyl-1,2,4-oxadiazol-3-yl)-N-(pyridin-3-ylmethyl)aniline (5d) showed broad-spectrum anti-flaviviral properties. nih.gov |

| Antitubercular | Mycobacterium tuberculosis | A 1,2,4-oxadiazole derivative targeting DprE1 showed promising activity. researchgate.net |

Anti-inflammatory and Analgesic Research

1,2,4-Oxadiazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. The design of these compounds often involves incorporating the 1,2,4-oxadiazole ring as a bioisosteric replacement for other functional groups to improve pharmacological properties.

In one study, a series of methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles were synthesized and evaluated for their analgesic and anti-inflammatory activities. Several of the synthesized compounds showed significant antinociceptive effects in the writhing test and a notable anti-inflammatory response in the carrageenan-induced rat paw edema test. Importantly, some of the active compounds exhibited a safer profile with reduced ulcerogenic activity compared to the standard drug indomethacin.

Neuroprotective and Antidepressant Investigations

The neuroprotective and antidepressant potential of 1,2,4-oxadiazole derivatives is an emerging area of research, with several studies highlighting their promise in addressing neurodegenerative diseases and mood disorders.

Neuroprotective Investigations: A novel 1,2,4-oxadiazole derivative, wyc-7-20, has been synthesized and shown to have a potent neuroprotective effect. sciprofiles.com This compound exhibited low cytotoxicity and was effective in improving cognitive impairments, promoting β-amyloid clearance, and reducing tau pathology in a transgenic animal model of Alzheimer's disease. sciprofiles.com Another study focused on the synthesis and neuroprotective capacity of compounds with a 1,2,4-oxadiazole core for stroke therapy. nih.gov One compound was found to be particularly effective in protecting against oxidative injury in vitro by inhibiting the accumulation of reactive oxygen species and restoring mitochondrial membrane potential. nih.gov In an in vivo model of stroke, this compound significantly reduced brain infarction and improved neurological function. nih.gov Furthermore, a series of 1,2,4-oxadiazole-based derivatives have been developed as multitarget agents for Alzheimer's disease, showing excellent inhibitory activity against acetylcholinesterase (AChE).

Antidepressant Investigations: While much of the research on the antidepressant activity of oxadiazoles has focused on the 1,3,4-isomer, the 1,2,4-oxadiazole scaffold has also been recognized for its potential in developing antidepressant agents. nih.gov For instance, a series of 1,3,4-oxadiazole derivatives were designed and synthesized, with one compound, 10g , showing the best antidepressant activity in the forced swimming test, comparable to the standard drug fluoxetine. This compound also exhibited a potent binding affinity to the 5-HT1A receptor, a key target in the treatment of depression. Another study on 1,3,4-oxadiazole derivatives showed that some compounds had moderate antidepressant activity in both the forced swimming and tail suspension tests. dovepress.com

| Research Area | Key Findings |

| Neuroprotection | A 1,2,4-oxadiazole derivative (wyc-7-20) improved Alzheimer's disease phenotypes in an animal model. sciprofiles.com Another derivative reduced brain damage and improved function in a stroke model. nih.gov |

| Antidepressant | While research is more extensive for the 1,3,4-isomer, the 1,2,4-oxadiazole scaffold is a promising starting point for new antidepressant drugs. nih.gov A 1,3,4-oxadiazole derivative showed antidepressant activity comparable to fluoxetine and high affinity for the 5-HT1A receptor. |

Nematicidal Activity Studies

The 1,2,4-oxadiazole ring is a core component of the nematicide tioxazafen, developed by Monsanto. mdpi.com This has spurred further research into the nematicidal potential of other 1,2,4-oxadiazole derivatives. mdpi.com Studies have focused on synthesizing new derivatives and evaluating their efficacy against various plant-parasitic nematodes.

In one study, a series of novel 1,2,4-oxadiazole derivatives featuring an amide fragment were designed and synthesized. mdpi.comnih.gov Their nematicidal activity was tested against the root-knot nematode Meloidogyne incognita. mdpi.comnih.gov Several of these compounds demonstrated significant activity. For instance, compound F11 showed a corrected mortality rate of 93.2% against M. incognita at a concentration of 200 μg/mL after 48 hours, which was considerably higher than the positive control, tioxazafen (23.9%). mdpi.comnih.gov Other compounds from this series, such as F3 , F6 , F10 , F13 , F14 , and F20 , also exhibited good nematicidal effects. mdpi.com

Another research effort involved the synthesis of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety. tandfonline.com These compounds were evaluated for their nematicidal activity against the pinewood nematode Bursaphelenchus xylophilus. tandfonline.com Among the synthesized compounds, 4i and 4p were particularly effective, showing corrected mortality rates of 57.1% and 60.1%, respectively, at a concentration of 200 mg/L. tandfonline.com This was a significant improvement over tioxazafen, which had a mortality rate of 13.5% under the same conditions. tandfonline.com Further investigation into the mechanism of action revealed that compounds 4i and 4p inhibited the respiration and caused fluid leakage in B. xylophilus. tandfonline.com

Further studies on amide derivatives of 1,2,4-oxadiazole have identified compounds that inhibit succinate dehydrogenase (SDH) in nematodes, leading to their death. acs.org For example, compound A7 was found to block the electron transfer chain and hinder the synthesis of adenosine triphosphate (ATP). acs.org In a different study, the introduction of a haloalkyl group at the 5-position of the 1,2,4-oxadiazole ring led to the discovery of potent nematicides. nih.gov Notably, compound A1 (5-(chloromethyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole) exhibited excellent activity against B. xylophilus with a median lethal concentration (LC50) of 2.4 μg/mL. nih.gov Transcriptome and enzyme activity analyses suggested that compound A1 acts on the acetylcholine receptor of the nematode. nih.gov

Table 1: Nematicidal Activity of Selected 1,2,4-Oxadiazole Derivatives

| Compound | Target Nematode | Concentration | Corrected Mortality Rate (%) | Reference |

|---|---|---|---|---|

| F11 | Meloidogyne incognita | 200 μg/mL | 93.2 | mdpi.comnih.gov |

| Tioxazafen | Meloidogyne incognita | 200 μg/mL | 23.9 | mdpi.comnih.gov |

| 4i | Bursaphelenchus xylophilus | 200 mg/L | 57.1 | tandfonline.com |

| 4p | Bursaphelenchus xylophilus | 200 mg/L | 60.1 | tandfonline.com |

| Tioxazafen | Bursaphelenchus xylophilus | 200 mg/L | 13.5 | tandfonline.com |

Antidiabetic Applications

The 1,2,4-oxadiazole scaffold has been explored for its potential in the treatment of type 2 diabetes. researchgate.netnih.gov One of the primary targets for these derivatives is the G protein-coupled receptor 119 (GPR119), which is involved in stimulating glucose-dependent insulin secretion. tcsedsystem.edunih.govacs.org

A series of 1,2,4-oxadiazole derivatives were designed and synthesized to act as GPR119 agonists. tcsedsystem.edunih.gov The agonistic effects of these compounds were evaluated by measuring the cyclic adenosine monophosphate (cAMP) concentration in HEK293T cells transfected with GPR119. tcsedsystem.edunih.gov All tested compounds showed a certain level of agonistic activity. tcsedsystem.edunih.gov Among them, compound 4p was the most potent, with a half-maximal effective concentration (EC50) of 20.6 nM, which is comparable to the known GPR119 agonist GSK1292263. tcsedsystem.edunih.gov The structure-activity relationship (SAR) study indicated that having a six-membered ring containing two nitrogen atoms was beneficial for the compound's potency. tcsedsystem.edu

Another compound, DS-8500a, which also contains a 1,2,4-oxadiazole ring, was developed as a novel GPR119 agonist. nih.gov In vivo studies in rats showed that DS-8500a is extensively metabolized. nih.gov A unique metabolic pathway involving the reductive opening of the 1,2,4-oxadiazole ring was observed in the liver under anaerobic conditions. nih.gov

The mechanism of antidiabetic action for oxadiazole derivatives is not limited to GPR119 agonism. They are also known to inhibit α-amylase and α-glucosidase, which are key enzymes in carbohydrate digestion. researchgate.net By inhibiting these enzymes, oxadiazole derivatives can help in controlling postprandial hyperglycemia in type 2 diabetes mellitus. researchgate.net Derivatives of 1,3,4-oxadiazole have also been shown to improve glucose tolerance, enhance insulin sensitivity, and reduce fasting blood glucose levels by modulating targets such as peroxisome proliferator-activated receptor-gamma (PPARγ) and glycogen synthase kinase-3β (GSK-3β). nih.govnih.gov

Table 2: Antidiabetic Activity of a Selected 1,2,4-Oxadiazole Derivative

| Compound | Target | Activity (EC50) | Cell Line | Reference |

|---|---|---|---|---|

| 4p | GPR119 Agonist | 20.6 nM | GPR119-transfected HEK293T | tcsedsystem.edunih.gov |

Exploration of Other Pharmacological Profiles (e.g., Anticonvulsant)